

Application Notes and Protocols for Adjunctive Therapy Studies with Brezivaptan

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing preclinical and clinical studies for **Brezivaptan** as an adjunctive therapy. **Brezivaptan** is an orally active, selective vasopressin V1B receptor antagonist under investigation for the adjunctive treatment of Major Depressive Disorder (MDD)[1][2]. The protocols outlined below are intended to serve as a foundational framework for efficacy and safety evaluation.

Introduction to Brezivaptan

Brezivaptan (also known as ANC-501, THY-1773, and TS-121) targets the vasopressin 1B (V1B) receptor, which plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis[3][4]. Dysregulation of the HPA axis is a well-established pathophysiological component of MDD. By antagonizing the V1B receptor, **Brezivaptan** is hypothesized to modulate stress responses and exert antidepressant effects, particularly in patients with an inadequate response to standard antidepressant therapies[3][4].

Data Presentation

The following tables summarize key quantitative data from a representative Phase 2 clinical trial of **Brezivaptan** (TS-121) as an adjunctive therapy in patients with MDD who had an inadequate response to current antidepressant treatment.

Table 1: Efficacy of Adjunctive **Brezivaptan** in Major Depressive Disorder (6-Week Treatment)



Outcome Measure	Placebo (n=17)	Brezivaptan 10 mg (n=17)	Brezivaptan 50 mg (n=17)	
Baseline MADRS Total Score (Mean)	31.5	32.1	31.9	
Change from Baseline in MADRS Total Score at Week 6 (LS Mean [95% CI])	-6.4 [-10.7, -2.2]	-9.0 [-13.9, -4.1]	-9.0 [-13.4, -4.5]	
Response Rate at Week 6 (>50% reduction in MADRS)	29.4%	41.2%	35.3%	
Remission Rate at Week 6 (MADRS ≤10)	11.8%	17.6%	17.6%	

Data adapted from a randomized, double-blind, placebo-controlled Phase 2 study of TS-121 (**Brezivaptan**)[4][5]. MADRS: Montgomery-Åsberg Depression Rating Scale; LS Mean: Least Squares Mean; CI: Confidence Interval.

Table 2: Safety and Tolerability of Adjunctive **Brezivaptan** (Treatment-Emergent Adverse Events)

Adverse Event	Placebo	Brezivaptan (10 mg and 50 mg combined)
Headache	11.8%	14.7%
Nausea	5.9%	8.8%
Dizziness	0%	5.9%
Somnolence	0%	5.9%
Fatigue	5.9%	2.9%
Anxiety	5.9%	2.9%



Note: This table presents a selection of common adverse events. A comprehensive safety evaluation should be conducted in all studies. Data for specific adverse events for **Brezivaptan** is limited in publicly available sources; this table is illustrative of typical reporting.

Experimental Protocols Preclinical Evaluation of Adjunctive Antidepressant Effects

This protocol describes a preclinical study to evaluate the efficacy of **Brezivaptan** as an adjunctive therapy in a rodent model of depression.

1. Animal Model: Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a well-validated paradigm for inducing depressive-like behaviors in rodents[6].

- Animals: Male Sprague-Dawley rats (200-250g) are singly housed.
- Duration: 8 weeks.
- Procedure: Animals are subjected to a series of mild, unpredictable stressors daily. The stressor schedule is varied to prevent habituation.
 - Week 1-4 (CUMS Induction): Animals in the CUMS group are exposed to stressors. A
 control group is handled regularly but not exposed to stressors.
 - Week 5-8 (Treatment): Animals continue the CUMS protocol and are divided into treatment groups:
 - Vehicle + Standard Antidepressant (e.g., Fluoxetine)
 - Brezivaptan + Standard Antidepressant
 - Vehicle + Vehicle
 - Brezivaptan + Vehicle



Stressors:

- Damp bedding (200 ml of water in the cage) for 4 hours.
- Cage tilt (45°) for 4 hours.
- Reversal of light/dark cycle for 24 hours.
- Social stress (pairing with another male rat) for 2 hours.
- Shallow water bath (1.5 cm of 25°C water) for 4 hours.
- Removal of bedding for 4 hours.
- Exposure to predator sounds/smells for 30 minutes.

2. Behavioral Assessments

Behavioral tests are conducted at baseline and at the end of the treatment period.

- Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.
 - Habituation: For 48 hours, rats are presented with two bottles, both containing a 1% sucrose solution.
 - Testing: For 24 hours, rats are presented with one bottle of 1% sucrose solution and one bottle of water. The position of the bottles is switched after 12 hours.
 - Measurement: The volume of sucrose solution and water consumed is measured. Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.
- Forced Swim Test (FST): To assess behavioral despair.
 - Pre-test: On day 1, rats are placed in a cylinder of water (25°C) for 15 minutes.
 - Test: On day 2, rats are placed back in the water for 5 minutes. The session is videorecorded.



 Measurement: The duration of immobility (floating with only movements necessary to keep the head above water) is scored by a trained observer blinded to the treatment groups.

3. Biochemical Analysis

At the end of the study, blood and brain tissue are collected for analysis of HPA axis activity (e.g., corticosterone levels) and other relevant biomarkers.

Clinical Trial Protocol: Adjunctive Brezivaptan for MDD

This protocol outlines a Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of **Brezivaptan** as an adjunctive therapy for adults with MDD who have had an inadequate response to at least one standard antidepressant treatment (ADT).

- 1. Study Population
- Inclusion Criteria:
 - Adults aged 18-65 years.
 - Diagnosis of MDD according to DSM-5 criteria.
 - Inadequate response to a stable dose of an approved SSRI or SNRI for the current major depressive episode.
 - Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 24 at screening and baseline.
 - Clinical Global Impression Severity (CGI-S) score ≥ 4 at screening and baseline.
- Exclusion Criteria:
 - History of bipolar disorder, schizophrenia, or any psychotic disorder.
 - Current or recent substance use disorder.
 - Significant suicidal ideation.



- Inadequate response to more than two prior ADTs for the current episode.
- 2. Study Design
- Screening Phase (up to 2 weeks): Informed consent, eligibility assessment, and baseline evaluations.
- Treatment Phase (6 weeks): Eligible patients are randomized in a 1:1:1 ratio to one of three arms:
 - Adjunctive Placebo + ADT
 - Adjunctive Brezivaptan 10 mg/day + ADT
 - Adjunctive Brezivaptan 50 mg/day + ADT
- Follow-up Phase (2 weeks): Safety and tolerability are monitored after the last dose of the study drug.
- 3. Schedule of Assessments



Assess ment	Screeni ng (Week -2 to 0)	Baselin e (Week 0)	Week 1	Week 2	Week 4	Week 6 (End of Treatme nt)	Week 8 (Follow- up)
Informed Consent	X						
Demogra phics & Medical History	X	_					
Physical Examinat ion & Vital Signs	X	X	X	X	X		
MADRS	Х	Х	Х	Х	Х	X	-
CGI-S /	X	Х	X	X	X	X	
Adverse Event Monitorin g	X	Х	Х	Х	Х	Х	
Laborator y Tests (Safety)	X	X	X				
Urine Cortisol (Explorat ory)	X	X					

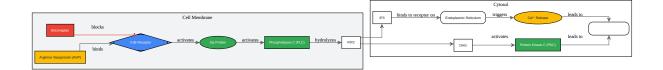
4. Outcome Measures

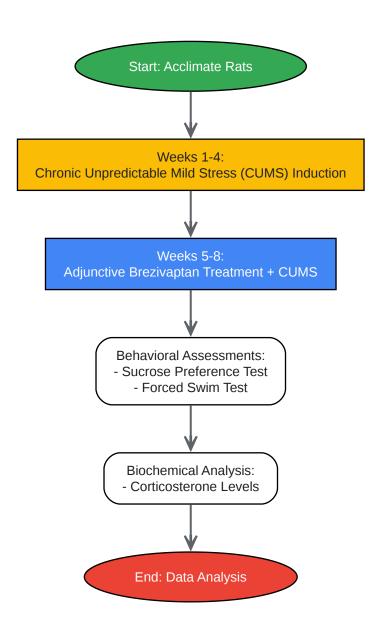


- Primary Efficacy Endpoint: Change from baseline in MADRS total score at Week 6.
- Secondary Efficacy Endpoints:
 - Response rate (≥50% reduction in MADRS total score) at Week 6.
 - Remission rate (MADRS total score ≤10) at Week 6.
 - Change from baseline in CGI-S score at Week 6.
 - CGI-Improvement (CGI-I) score at Week 6.
- Safety and Tolerability Endpoints:
 - Incidence and severity of treatment-emergent adverse events (TEAEs).
 - Changes in vital signs, weight, and clinical laboratory values.

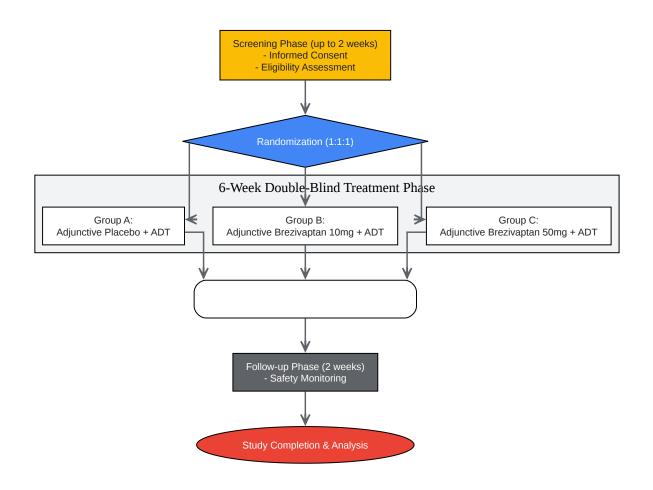
Mandatory Visualizations Signaling Pathways and Experimental Workflows











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